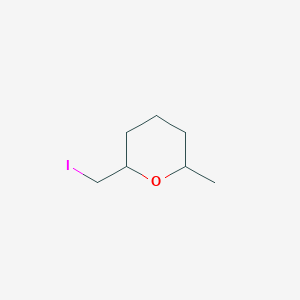![molecular formula C6H8FNO2S B13631567 [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride is a chemical compound with the molecular formula C6H8FNO2S. It is known for its unique structure, which includes a cyclopropyl ring, a cyanomethyl group, and a methanesulfonyl fluoride moiety
Preparation Methods
The synthesis of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride can be achieved through several synthetic routes. . The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfinyl compounds.
Addition Reactions: It can react with electrophiles to form addition products, particularly at the cyanomethyl group.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by covalently modifying active site residues, particularly serine and cysteine residues . This modification can lead to the inactivation of the enzyme and disruption of its biological function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the formation of stable adducts with target proteins .
Comparison with Similar Compounds
[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride can be compared with other similar compounds, such as:
Methanesulfonyl Fluoride: Lacks the cyanomethyl and cyclopropyl groups, making it less versatile in certain applications.
Cyclopropylmethanesulfonyl Chloride: Contains a chloride group instead of fluoride, which affects its reactivity and stability.
Cyanomethylmethanesulfonyl Fluoride: Similar structure but without the cyclopropyl ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
[1-(cyanomethyl)cyclopropyl]methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUZDDATWZTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
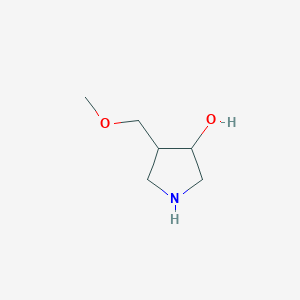
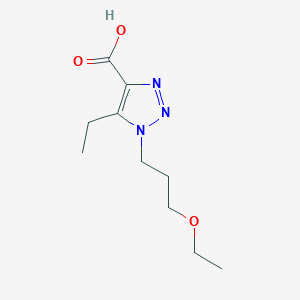
![Tetrahydro-1H-3a,6a-(methanooxymethano)furo[3,4-c]pyrrole](/img/structure/B13631506.png)

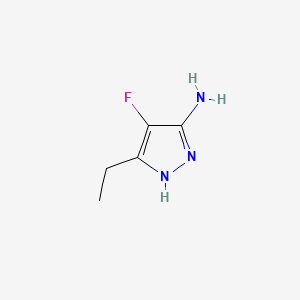
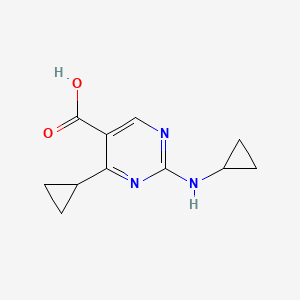



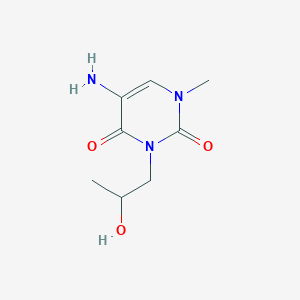
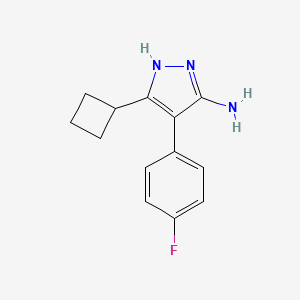
![sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)

